molecular formula C15H8ClF3N2OS2 B2561316 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330189-80-5

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2561316
CAS No.: 330189-80-5
M. Wt: 388.81
InChI Key: WLFKNAZYLNJELB-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a complex structure with a thiazole ring, a thiophene ring, and a trifluoromethyl group, which contribute to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide plays a crucial role in several biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, this compound has demonstrated potent inhibitory activity against cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response . The interaction between this compound and COX-2 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound affects the expression of genes involved in cell survival and apoptosis, such as Bcl-2 and Bax .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of this compound to COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound has been shown to interact with nuclear receptors, leading to alterations in gene transcription and subsequent changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of COX-2 activity and prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound may cause adverse effects, including gastrointestinal irritation and hepatotoxicity . The threshold for these toxic effects has been identified, allowing for the determination of safe and effective dosage ranges for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound have been shown to retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects . Additionally, this compound affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Once inside the cells, this compound binds to intracellular proteins, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound has been observed to accumulate in the nucleus, where it influences gene expression by binding to nuclear receptors and transcription factors . The targeting signals and post-translational modifications of this compound contribute to its specific localization within cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Scientific Research Applications

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it more effective in crossing biological membranes and reaching its molecular targets .

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2OS2/c16-12-5-4-11(24-12)10-7-23-14(20-10)21-13(22)8-2-1-3-9(6-8)15(17,18)19/h1-7H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFKNAZYLNJELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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